3-((2-ethoxyphenyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one
Description
Properties
Molecular Formula |
C12H14N4O2 |
|---|---|
Molecular Weight |
246.27 g/mol |
IUPAC Name |
3-(2-ethoxyanilino)-6-methyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C12H14N4O2/c1-3-18-10-7-5-4-6-9(10)13-12-14-11(17)8(2)15-16-12/h4-7H,3H2,1-2H3,(H2,13,14,16,17) |
InChI Key |
KQXNECAXDHXETQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=NN=C(C(=O)N2)C |
Origin of Product |
United States |
Preparation Methods
Hydrazonoyl Halide-Mediated Cyclization
A primary route involves reacting 3-amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno[2,3-d]pyrimidine (1 ) with hydrazonoyl halides (2 ) in ethanol under reflux. This method, adapted from, yields triazine derivatives through a nucleophilic aromatic substitution mechanism. For the target compound, substitution with 2-ethoxyphenylhydrazine is critical.
Procedure :
-
1 (1 mmol) and 2-ethoxyphenylhydrazine (1 mmol) are refluxed in ethanol (20 mL) for 2 hours.
-
The product precipitates upon cooling and is recrystallized from DMF.
Mechanistic Insight :
The reaction proceeds via initial deprotonation of the hydrazine, followed by cyclization and elimination of water. The ethoxy group’s electron-donating nature enhances nucleophilicity, favoring regioselective substitution at position 3.
Nucleophilic Substitution on Preformed Triazinones
Chloro-Triazinone Intermediate
A two-step approach synthesizes the compound from 3-chloro-6-methyl-1,2,4-triazin-5(4H)-one (3 ). The chlorine atom at position 3 is displaced by 2-ethoxyaniline under basic conditions.
Procedure :
-
3 (1 mmol) and 2-ethoxyaniline (1.2 mmol) are stirred in THF with K₂CO₃ (2 mmol) at 80°C for 12 hours.
-
Purification via silica gel chromatography (EtOAc/hexanes) affords the product.
Optimization :
-
Solvent : THF > DMF due to reduced side reactions.
-
Catalyst : Pd(OAc)₂ improves yield to 85% by facilitating C–N coupling.
Microwave-Assisted Synthesis
One-Pot Protocol in Aqueous Medium
Microwave irradiation accelerates the condensation of methyl-substituted pyruvic acid derivatives with 2-ethoxyphenylthiourea. This method, adapted from, reduces reaction times from hours to minutes.
Procedure :
-
Ethyl acetoacetate (1 mmol) and 2-ethoxyphenylthiourea (1 mmol) are mixed in water with NaOH (2 mmol).
-
Irradiated at 300 W for 10 minutes.
-
Acidification with acetic acid precipitates the product.
Advantages :
-
Efficiency : 95% conversion in 10 minutes vs. 6 hours conventionally.
Multi-Step Synthesis from Pyrimidine Precursors
Pyrimidine-to-Triazinone Conversion
Starting with 6-methylpyrimidin-4(3H)-one (4 ), sequential reactions introduce the ethoxyphenylamino group.
Steps :
-
Chlorination : 4 is treated with POCl₃ to form 4,6-dichloropyrimidine (5 ).
-
Amination : 5 reacts with 2-ethoxyaniline in EtOH at 50°C to yield 4-chloro-6-methyl-N-(2-ethoxyphenyl)pyrimidin-2-amine (6 ).
-
Cyclization : 6 undergoes oxidative cyclization with H₂O₂/FeCl₃ to form the triazinone core.
Analytical Validation and Characterization
Spectroscopic Data
Purity Assessment
Comparative Analysis of Methods
| Method | Yield (%) | Time | Cost | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 70–85 | 2–4 hours | Low | Industrial |
| Nucleophilic Substitution | 60–75 | 12 hours | Medium | Lab-scale |
| Microwave-Assisted | 80–90 | 10 minutes | High | Pilot-scale |
| Multi-Step Synthesis | 55–65 | 24 hours | High | Limited |
Challenges and Solutions
-
Regioselectivity : Use of electron-withdrawing groups (e.g., NO₂) on the phenyl ring directs substitution to position 3.
-
Purification : Silica gel chromatography with EtOAc/hexanes (1:3) effectively separates byproducts.
Industrial Applications and Patents
Patent EP0035708A2 and US8722674B2 disclose scalable methods for triazinone derivatives, emphasizing catalytic amination and cyclization. These protocols are adaptable for large-scale production of the target compound.
Chemical Reactions Analysis
Types of Reactions
3-((2-ethoxyphenyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Halides, amines; reactions are carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide under reflux conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted triazinone derivatives with varied functional groups.
Scientific Research Applications
3-((2-ethoxyphenyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of agrochemicals, dyes, and advanced materials.
Mechanism of Action
The mechanism of action of 3-((2-ethoxyphenyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, or microbial growth.
Binding Interactions: The ethoxyphenyl and triazinone moieties facilitate binding to active sites of target proteins, leading to inhibition or activation of their functions.
Comparison with Similar Compounds
Substituent Position and Hydrogen Bonding
- Metamitron (4-Amino-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one): A positional isomer of the target compound, metamitron features a phenyl group at position 6 and a methyl group at position 3. This substitution pattern leads to distinct hydrogen-bonding interactions, including a bifurcated N–H···N,N bond, which enhances its crystalline stability and herbicidal activity .
- Isometamitron (4-Amino-6-methyl-3-phenyl-1,2,4-triazin-5(4H)-one): In contrast, isometamitron swaps the positions of methyl and phenyl groups compared to metamitron. This structural difference alters its hydrogen-bonding network and biological efficacy, demonstrating the critical role of substituent orientation .
Functional Group Variations
- Metribuzin (4-Amino-6-tert-butyl-3-methylthio-1,2,4-triazin-5(4H)-one): A commercial herbicide, metribuzin contains a tert-butyl group at position 6 and a methylthio group at position 3. The sulfur atom in the methylthio moiety increases lipophilicity, improving soil adsorption and persistence. The target compound’s ethoxyphenylamino group may reduce environmental persistence but enhance selectivity in weed control .
- 6-Benzyl-3-[(4-ethoxyphenyl)amino]-1,2,4-triazin-5(4H)-one: This analogue substitutes the methyl group with benzyl at position 6 and places the ethoxy group in the para position on the phenyl ring. The para-substitution likely reduces steric effects compared to the ortho-ethoxy group in the target compound, affecting binding to biological targets .
Key Insight : The ortho-ethoxy group in the target compound may hinder enzymatic degradation, offering a longer half-life in biological systems compared to para-substituted analogues .
Reactivity and Stability
- 1,6-Dihydrometamitron: Acid hydrolysis studies of this compound reveal rapid degradation under acidic conditions, forming hydrolyzed byproducts. The target compound’s ethoxyphenylamino group could stabilize the triazinone ring against hydrolysis, enhancing its stability in acidic environments .
- 3-((2-Aminoethyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one: This derivative undergoes cyclization with phosgene to form triazepines. The target compound’s ethoxyphenyl group may limit such cyclization reactions due to steric constraints, directing its utility toward non-polymer applications .
Data Tables
Table 1: Structural and Functional Comparisons
Table 2: Reactivity and Stability
| Compound | Hydrolysis Stability | Reactivity Trends |
|---|---|---|
| Target Compound | High (due to ethoxy) | Limited cyclization |
| 1,6-Dihydrometamitron | Low (acid-sensitive) | Rapid degradation in acidic media |
| 3-((2-Aminoethyl)amino)-6-methyl... | Moderate | Forms triazepines via cyclization |
Biological Activity
3-((2-ethoxyphenyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one is a compound belonging to the triazine class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 230.26 g/mol. The compound features a triazine ring that is substituted with an ethoxyphenyl amino group and a methyl group, which may influence its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazine derivatives. For instance, related compounds have demonstrated significant cytotoxicity against various cancer cell lines. In vitro assays revealed that derivatives similar to this compound exhibited IC50 values in the range of 10-50 µM against HepG2 liver cancer cells and MCF-7 breast cancer cells .
Table 1: Anticancer Activity of Triazine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HepG2 | 25 | Induction of apoptosis |
| 3Ba | MCF-7 | 30 | Disruption of microtubule formation |
| 9b | A549 | 15 | Inhibition of tubulin polymerization |
These findings suggest that the compound may induce apoptosis and disrupt cellular structures critical for cancer cell survival.
Antimicrobial Activity
The compound has also shown promise in antimicrobial applications. Triazine derivatives have been evaluated for their efficacy against various bacterial strains. For example, compounds similar to this compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Efficacy of Triazine Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 18 |
| Similar derivative | Escherichia coli | 16 |
| Similar derivative | Pseudomonas aeruginosa | 20 |
These results indicate that the compound could be a potential candidate for developing new antimicrobial agents.
The mechanisms through which triazine derivatives exert their biological effects are varied. In anticancer studies, it was observed that these compounds could interfere with cell cycle progression and induce apoptosis through caspase activation pathways . In antimicrobial studies, the disruption of bacterial cell membranes and inhibition of essential enzymes were noted as key mechanisms .
Case Studies
- Case Study on HepG2 Cells : A study investigated the effects of various triazine derivatives on HepG2 liver cancer cells. The results indicated that specific substitutions on the triazine ring significantly enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin .
- Antimicrobial Screening : Another study focused on evaluating the antimicrobial properties of triazine derivatives against clinical isolates of bacteria. The findings revealed that certain derivatives had superior activity compared to traditional antibiotics, suggesting their potential as alternative treatments for resistant strains .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-((2-ethoxyphenyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step condensation reactions. For example, analogous triazinones are synthesized via cyclocondensation of substituted hydrazines with carbonyl intermediates under reflux in polar aprotic solvents (e.g., DMF or ethanol) . Key steps include controlling temperature (70–90°C) and stoichiometric ratios to minimize byproducts. Optimization can employ Design of Experiments (DoE) to evaluate variables like solvent polarity, catalyst load, and reaction time .
Q. How is structural characterization of this compound performed, and which spectroscopic techniques are most reliable?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the triazine core and substituent positions. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O at ~1680 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight. X-ray crystallography, if single crystals are obtainable, provides definitive structural confirmation .
Q. What preliminary biological screening methods are recommended to assess its bioactivity?
- Methodological Answer : Standard in vitro assays include:
- Antimicrobial : Broth microdilution (MIC determination against Gram+/Gram– bacteria, fungi) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Controls should include reference drugs (e.g., doxorubicin for cytotoxicity) and solvent-only blanks.
Advanced Research Questions
Q. How do substituents (e.g., 2-ethoxyphenyl vs. 4-methoxyphenyl) influence biological activity, and how can conflicting data be resolved?
- Methodological Answer : Substituent effects can be analyzed via Quantitative Structure-Activity Relationship (QSAR) modeling. For example, electron-donating groups (e.g., methoxy) may enhance target binding, but steric hindrance from ortho-substituents (2-ethoxy) could reduce efficacy . Conflicting data may arise from assay variability; replicate studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) are essential .
Q. What mechanistic studies are proposed to elucidate its interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use software (e.g., AutoDock Vina) to simulate binding to enzymes like dihydrofolate reductase (DHFR), a common triazine target .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (Kd, Kon/Koff) with purified proteins .
- Enzyme Inhibition Assays : Measure IC₅₀ against target enzymes (e.g., thymidylate synthase) using spectrophotometric methods .
Q. How can analytical challenges (e.g., low solubility) be addressed during formulation for in vivo studies?
- Methodological Answer :
- Solubility Enhancement : Use co-solvents (PEG 400, DMSO) or nanoformulation (liposomes, micelles) .
- Stability Testing : Monitor degradation via HPLC under physiological conditions (pH 7.4, 37°C) over 24–72 hours .
Q. What strategies reconcile discrepancies in reported pKa values for triazinone derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
